![molecular formula C9H11NO3 B1594971 5-Morpholin-4-yl-2-furaldehyde CAS No. 3680-96-4](/img/structure/B1594971.png)
5-Morpholin-4-yl-2-furaldehyde
Overview
Description
5-Morpholin-4-yl-2-furaldehyde is a heterocyclic organic compound that contains both a furan ring and a morpholine ring. Its molecular formula is C9H11NO3, and it has a molecular weight of 181.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholin-4-yl-2-furaldehyde typically involves the reaction of furfural with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity . The reaction is usually carried out in an organic solvent at elevated temperatures to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Morpholin-4-yl-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products Formed
Oxidation: Formation of 5-Morpholin-4-yl-2-furoic acid.
Reduction: Formation of 5-Morpholin-4-yl-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Applications
Synthesis and Reactivity
5-Morpholin-4-yl-2-furaldehyde serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of more complex molecules.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
Condensation | Reacts with amines to form imines | Imines |
Reduction | Can be reduced to produce alcohol derivatives | Alcohols |
Substitution | Substitutes at the furan ring for functionalization | Substituted furan derivatives |
Biological Applications
Pharmacological Potential
Research indicates that this compound exhibits potential antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives are being explored as potential drug candidates.
Case Study: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types, suggesting its potential as a therapeutic agent in oncology .
Medical Applications
Drug Development
Due to its biological activity, derivatives of this compound are being evaluated for their therapeutic effects. For instance, compounds derived from this structure have shown promise in treating conditions such as sickle cell disease by modulating hemoglobin polymerization .
Table 2: Medical Research Findings on Derivatives
Study Focus | Findings | Implications |
---|---|---|
Sickle Cell Disease | Reduced sickling of red blood cells | Potential treatment strategy |
Antimicrobial Activity | Inhibition of bacterial growth | Development of new antibiotics |
Industrial Applications
Material Science
In industry, this compound is utilized in the production of advanced materials such as polymers and resins. Its unique chemical properties allow it to enhance material performance.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 5-Morpholin-4-yl-2-furaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: Another furan derivative with similar structural features but different functional groups.
5-(Hydroxymethyl)-2-furaldehyde: Shares the furan ring but has a hydroxymethyl group instead of a morpholine ring.
Uniqueness
5-Morpholin-4-yl-2-furaldehyde is unique due to the presence of both a furan ring and a morpholine ring, which imparts distinct chemical and biological properties.
Biological Activity
5-Morpholin-4-yl-2-furaldehyde (CAS Number: 3680-96-4) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a furan ring with a morpholine substituent and an aldehyde functional group. Its molecular formula is CHNO, and it exhibits a range of chemical behaviors that contribute to its biological activities.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. A study conducted by Matiichuk et al. synthesized various morpholine derivatives, including this compound, and evaluated their antimicrobial efficacy against various pathogens. The results showed that certain derivatives exhibited potent activity against bacteria such as Mycobacterium tuberculosis and fungi, indicating the potential for therapeutic applications in treating infectious diseases .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Anticancer Properties
The anticancer potential of this compound has also been explored in various studies. It has been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases. For instance, a study highlighted that the compound significantly inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) with IC50 values indicating effective cytotoxicity .
Case Study: Apoptotic Mechanism
In vitro studies demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, suggesting a shift in the balance towards apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Action : Likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.
- Anticancer Mechanisms : Induction of apoptosis through modulation of apoptotic pathways and cell cycle regulation.
- Anti-inflammatory Effects : Inhibition of cytokine production through interference with signaling pathways involved in inflammation.
Properties
IUPAC Name |
5-morpholin-4-ylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUSBRXFPCGEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345165 | |
Record name | 5-Morpholin-4-yl-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-96-4 | |
Record name | 5-Morpholin-4-yl-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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